Methyl 4-hydroxy-6-(trifluoromethyl)picolinate

Description

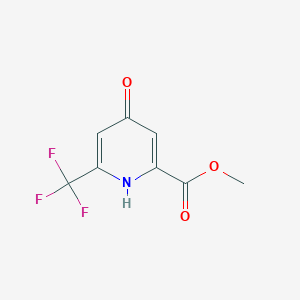

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is a pyridine-derived compound characterized by a hydroxyl group at position 4 and a trifluoromethyl group at position 6 on the picolinate ester backbone. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and hydrogen-bonding capacity, making it a valuable intermediate in medicinal chemistry and agrochemical research .

Properties

CAS No. |

1060810-76-5 |

|---|---|

Molecular Formula |

C8H6F3NO3 |

Molecular Weight |

221.13 g/mol |

IUPAC Name |

methyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-6(12-5)8(9,10)11/h2-3H,1H3,(H,12,13) |

InChI Key |

LCOBQFIHSUVKPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C=C(N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of picolinate derivatives is heavily influenced by substituent types, positions, and ester groups. Below is a comparative analysis of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate with structurally related compounds:

Table 1: Substituent and Positional Comparison

| Compound Name | Substituents (Positions) | Key Physicochemical Properties |

|---|---|---|

| This compound | –OH (4), –CF₃ (6), methyl ester | High lipophilicity, strong H-bonding |

| Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate | –OH (4), –CF₃ (6), ethyl ester | Increased solubility vs. methyl ester |

| Methyl 4-methoxy-6-(trifluoromethyl)picolinate | –OCH₃ (4), –CF₃ (6) | Reduced H-bonding, higher metabolic stability |

| Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate | –OH (3), –CF₃ (6), ethyl ester | Altered target affinity due to –OH position |

| Methyl 5-bromo-3-(trifluoromethyl)picolinate | –Br (5), –CF₃ (3) | Enhanced electrophilicity, antimicrobial activity |

| 6-(3-(Trifluoromethyl)phenoxy)picolinic acid | –CF₃-phenoxy (6) | Improved π-π stacking for receptor binding |

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate) generally exhibit higher solubility compared to methyl esters due to increased alkyl chain length, but methyl esters may offer better membrane permeability .

- Substituent Positioning : Hydroxyl groups at position 4 (vs. 3) enhance hydrogen-bonding interactions with enzyme active sites, as seen in this compound versus its positional isomer Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate .

- Trifluoromethyl (–CF₃) Effects : The –CF₃ group at position 6 enhances electron-withdrawing effects, stabilizing negative charges and improving binding to hydrophobic pockets in biological targets .

Key Findings :

- Enzyme Inhibition : this compound’s hydroxyl group facilitates interactions with catalytic residues in kinases, whereas methoxy or halogenated analogs (e.g., Methyl 5-bromo-3-(trifluoromethyl)picolinate) exhibit divergent mechanisms due to altered electronic profiles .

- Agricultural Utility : Chlorinated derivatives like Picloram demonstrate potent herbicidal activity, but trifluoromethylated variants (e.g., this compound) are being explored for targeted pest control with reduced environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.